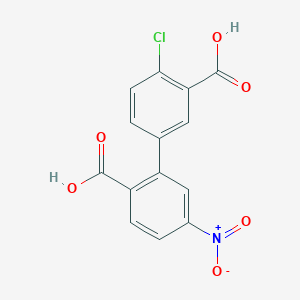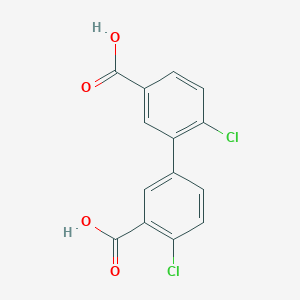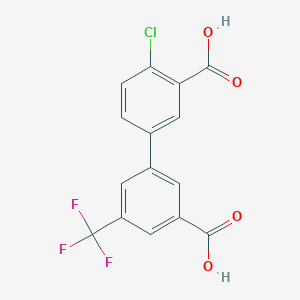![molecular formula C17H14FNO3 B6409647 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% CAS No. 1261983-90-7](/img/structure/B6409647.png)
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid (also known as CPFB) is a fluorinated aromatic carboxylic acid with a wide range of applications in scientific research. CPFB is a versatile compound whose properties can be modified to suit different research needs.
作用機序
CPFB is believed to act on the cellular level by modulating the activity of various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). COX is an enzyme involved in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are involved in inflammation and pain. LOX is an enzyme involved in the conversion of arachidonic acid to leukotrienes, which are involved in inflammation and allergic reactions. It is believed that CPFB binds to the active sites of these enzymes and inhibits their activity, thus reducing inflammation and pain.
Biochemical and Physiological Effects
CPFB has been found to have anti-inflammatory, analgesic, and antipyretic effects. In animal studies, CPFB has been found to reduce inflammation and pain in a dose-dependent manner. In addition, CPFB has been found to reduce fever in animals. These effects are believed to be mediated by the inhibition of cyclooxygenase and lipoxygenase enzymes.
実験室実験の利点と制限
CPFB has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored at room temperature. In addition, it is non-toxic and has a low vapor pressure, making it safe to handle in a laboratory setting. However, CPFB is not soluble in water, making it more difficult to use in aqueous solutions.
将来の方向性
There are several possible future directions for research involving CPFB. One possible direction is to further investigate the mechanism of action of CPFB. Another possible direction is to explore the potential therapeutic applications of CPFB, such as its use in the treatment of inflammation and pain. Additionally, further research could be done to investigate the potential side effects of CPFB, as well as to develop new methods for its synthesis. Finally, CPFB could be further explored as a potential catalyst for the synthesis of various organic compounds.
合成法
CPFB can be synthesized through a two-step process. The first step involves the reaction of 4-bromo-2-fluorobenzaldehyde with cyclopropanecarboxylic acid anhydride (CPAA) in the presence of anhydrous zinc chloride. This reaction yields 4-[3-(cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid (CPFB). The second step involves the hydrolysis of CPFB in the presence of sodium hydroxide to yield 4-[3-(cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid (CPFB).
科学的研究の応用
CPFB has a wide range of applications in scientific research. It is used as a substrate for the synthesis of various compounds, such as 4-methyl-2-fluorobenzoic acid and 4-bromo-2-fluorobenzoic acid. CPFB is also used as a reagent in the synthesis of various heterocyclic compounds, such as pyridine and quinoline derivatives. In addition, CPFB can be used as a catalyst in the synthesis of various organic compounds, such as amides, esters, and lactones.
特性
IUPAC Name |
4-[3-(cyclopropylcarbamoyl)phenyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-15-9-11(4-7-14(15)17(21)22)10-2-1-3-12(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCUKQZQANYDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691740 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261983-90-7 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409598.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%](/img/structure/B6409599.png)


![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6409614.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409624.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6409645.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6409650.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%](/img/structure/B6409654.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6409661.png)